REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-])=O)=[C:4]([F:12])[CH:3]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4]([F:12])[CH:3]=1
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Name
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|
Quantity
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17.5 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1F)[N+](=O)[O-])F
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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35 g
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Type
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catalyst
|
Smiles
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[Fe]
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Type
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CUSTOM
|
Details
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was stirred by an overhead stirrer
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped
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Type
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TEMPERATURE
|
Details
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with cooling condenser
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Type
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WAIT
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Details
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occurred in less than 30 min
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Type
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TEMPERATURE
|
Details
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generated much heat that
|
Type
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CUSTOM
|
Details
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was absorbed by a cooling bath
|
Type
|
ADDITION
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Details
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After that, ethyl acetate (300 ml) was added
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Type
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FILTRATION
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Details
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the mixture filtered
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Type
|
WASH
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Details
|
The solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(N)C=C1F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |